molecular formula C10H14N2O3 B1381723 (4-Formyl-imidazol-1-yl)-acetic acid tert-butyl ester CAS No. 1303968-36-6

(4-Formyl-imidazol-1-yl)-acetic acid tert-butyl ester

Cat. No.: B1381723
CAS No.: 1303968-36-6
M. Wt: 210.23 g/mol
InChI Key: LEWZWPLHBKKQGT-UHFFFAOYSA-N
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Description

(4-Formyl-imidazol-1-yl)-acetic acid tert-butyl ester is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a formyl group attached to the imidazole ring and an acetic acid moiety esterified with a tert-butyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formyl-imidazol-1-yl)-acetic acid tert-butyl ester typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.

    Esterification: The acetic acid moiety is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(4-Formyl-imidazol-1-yl)-acetic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.

Major Products Formed

    Oxidation: (4-Carboxy-imidazol-1-yl)-acetic acid tert-butyl ester.

    Reduction: (4-Hydroxymethyl-imidazol-1-yl)-acetic acid tert-butyl ester.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

(4-Formyl-imidazol-1-yl)-acetic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.

    Biology: It serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (4-Formyl-imidazol-1-yl)-acetic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The imidazole ring can interact with metal ions and enzymes, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Formyl-imidazol-1-yl)-acetic acid hydrochloride: This compound is similar in structure but contains a hydrochloride group instead of a tert-butyl ester.

    (4-Hydroxymethyl-imidazol-1-yl)-acetic acid tert-butyl ester: This compound is formed by the reduction of the formyl group to a hydroxymethyl group.

Uniqueness

(4-Formyl-imidazol-1-yl)-acetic acid tert-butyl ester is unique due to the presence of both the formyl group and the tert-butyl ester, which confer distinct chemical properties and reactivity. These features make it a valuable intermediate in the synthesis of various functional molecules and a versatile compound in scientific research.

Properties

IUPAC Name

tert-butyl 2-(4-formylimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)5-12-4-8(6-13)11-7-12/h4,6-7H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWZWPLHBKKQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801179159
Record name 1H-Imidazole-1-acetic acid, 4-formyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801179159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303968-36-6
Record name 1H-Imidazole-1-acetic acid, 4-formyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303968-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-1-acetic acid, 4-formyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801179159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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